molecular formula C9H3BrCl2IN B13738562 3-Bromo-4,7-dichloro-6-iodo-quinoline

3-Bromo-4,7-dichloro-6-iodo-quinoline

Cat. No.: B13738562
M. Wt: 402.84 g/mol
InChI Key: UAJBVDCDVFZYIR-UHFFFAOYSA-N
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Description

3-Bromo-4,7-dichloro-6-iodo-quinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl2IN. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,7-dichloro-6-iodo-quinoline typically involves multi-step reactions starting from quinoline derivatives. One common method involves halogenation reactions where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. For instance, the bromination can be achieved using bromine in acetic acid, followed by chlorination with thionyl chloride, and iodination using iodine monochloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,7-dichloro-6-iodo-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce different substituted quinolines .

Scientific Research Applications

3-Bromo-4,7-dichloro-6-iodo-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Bromo-4,7-dichloro-6-iodo-quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,6-dichloro-quinoline
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 7-Bromo-3,4-dichloroquinoline

Uniqueness

3-Bromo-4,7-dichloro-6-iodo-quinoline is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications where precise control over reactivity is required .

Properties

Molecular Formula

C9H3BrCl2IN

Molecular Weight

402.84 g/mol

IUPAC Name

3-bromo-4,7-dichloro-6-iodoquinoline

InChI

InChI=1S/C9H3BrCl2IN/c10-5-3-14-8-2-6(11)7(13)1-4(8)9(5)12/h1-3H

InChI Key

UAJBVDCDVFZYIR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)N=CC(=C2Cl)Br

Origin of Product

United States

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